molecular formula C18H17N3O3S2 B2707535 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide CAS No. 921910-19-2

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide

Cat. No.: B2707535
CAS No.: 921910-19-2
M. Wt: 387.47
InChI Key: IFFZOJZIINESAW-UHFFFAOYSA-N
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Description

2-(2-(Phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide is a synthetic sulfonamide derivative featuring a thiazole core, an acetamide linker, and an m-tolyl substituent. This specific molecular architecture, which integrates multiple pharmacologically significant motifs, is of high interest in medicinal chemistry and drug discovery research. The presence of the phenylsulfonamido-thiazole group suggests potential for diverse biological activities, as sulfonamide-containing compounds are extensively investigated for their therapeutic properties . Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, particularly in the development of targeted chemotherapeutic agents . Its structure is related to other advanced research compounds that act through mechanisms such as enzyme inhibition, making it a valuable probe for studying disease pathways . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided with comprehensive analytical data to ensure identity and purity for critical laboratory applications.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-13-6-5-7-14(10-13)19-17(22)11-15-12-25-18(20-15)21-26(23,24)16-8-3-2-4-9-16/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFZOJZIINESAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Introduction of Phenylsulfonamido Group: The phenylsulfonamido group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with an acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the phenylsulfonamido group.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. The phenylsulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological macromolecules, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole- and Thiazolidinone-Based Analogs

  • Key Analog: (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide () Structural Differences: Replaces the phenylsulfonamido group with a phenylethylamino side chain.
  • Simpler Derivatives : N-(2-methylphenyl)acetamide ()

    • Structural Simplicity : Lacks the thiazole and sulfonamido groups, reducing molecular complexity and likely diminishing target specificity.

Quinazolinone-Thioacetamide Derivatives ()

These compounds share the acetamide motif but incorporate a quinazolinone core and thioether linkage. Representative examples include:

Compound ID Substituent Yield (%) Melting Point (°C)
7 N-3-tolyl 69 262.4
8 N-4-tolyl 91 315.5
  • Key Observations: Positional Effects: Para-substituted derivatives (e.g., Compound 8) exhibit higher yields (91%) and melting points (315.5°C) compared to meta-substituted analogs (Compound 7: 69% yield, 262.4°C), suggesting improved crystallinity and synthetic efficiency for para-substituents . Core Differences: The quinazolinone-thioacetamide scaffold may confer distinct electronic properties versus the thiazole-sulfonamido core of the target compound.

Sulfonamido-Containing Compounds

  • Patent Example: N-(3-cyano-4-(5-(phenylsulfonamido)pyrimidin-2-yl-amino)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () Structural Complexity: Integrates sulfonamido into a quinoline-pyrimidine hybrid structure. Functional Role: The sulfonamido group likely enhances hydrophobic interactions or hydrogen bonding, similar to its role in the target compound .

Computational Docking Insights (Glide Methodology)

  • Accuracy : Glide achieves RMSD <1 Å in ~50% of cases, outperforming GOLD and FlexX in pose prediction .
  • Scoring Features : Incorporates hydrophobic enclosure and hydrogen-bonding motifs, which could predict the target compound’s affinity if docked against relevant targets (e.g., enzymes with hydrophobic active sites) .

Biological Activity

Overview

2-(2-(phenylsulfonamido)thiazol-4-yl)-N-(m-tolyl)acetamide, identified by its CAS number 921910-19-2, is a complex organic compound featuring a thiazole ring, a phenylsulfonamido group, and an acetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method, which involves cyclization reactions.
  • Introduction of Phenylsulfonamido Group : Achieved through sulfonation reactions where sulfonyl chloride reacts with an amine.
  • Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

The biological activity of this compound is primarily attributed to its structural components:

  • Phenylsulfonamido Group : This moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity.
  • Thiazole Ring : The thiazole structure may facilitate binding to biological macromolecules, influencing their functional properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The thiazole derivatives have been studied for their effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar activities .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE). A study on related thiazole compounds demonstrated strong AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Case Studies

  • In vitro Studies on Enzyme Inhibition : A study evaluated several thiazole derivatives for their AChE inhibitory effects. The most potent compound exhibited an IC50 value of 2.7 µM, indicating strong potential for therapeutic application in cognitive disorders .
  • Antimicrobial Efficacy : In a comparative study, various thiazole derivatives were tested against standard microbial strains. The results showed promising antimicrobial activity, further supporting the exploration of this compound in pharmacological applications .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

Activity Type Effectiveness Reference
AntimicrobialSignificant against bacteria and fungi
AChE InhibitionIC50 = 2.7 µM
Enzyme InteractionPotential modulator

Q & A

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses with enzymes (e.g., EGFR kinase), highlighting hydrogen bonds between the sulfonamide group and active-site residues .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to guide synthetic prioritization .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking predictions .

What experimental approaches elucidate the compound’s mechanism of action?

Q. Advanced

  • Enzyme Inhibition Assays : Measure activity against target enzymes (e.g., topoisomerase II) using fluorescent DNA-unwinding assays .
  • Gene Expression Profiling : RNA-seq or qPCR identifies downstream pathways (e.g., apoptosis markers like caspase-3) in treated cell lines .
  • Metabolomics : LC-MS tracks metabolic shifts (e.g., ATP depletion) in cancer cells to confirm mitochondrial targeting .

Q. Notes

  • Advanced questions emphasize methodological rigor and data reconciliation.
  • References are curated from peer-reviewed synthesis and bioactivity studies.

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